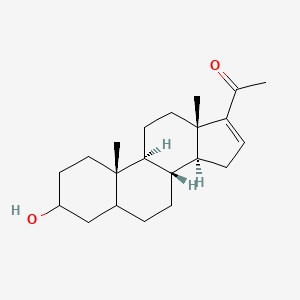3-Hydroxypregn-16-en-20-one
CAS No.:
Cat. No.: VC1934864
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H32O2 |
|---|---|
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 1-[(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
| Standard InChI | InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,14-16,18-19,23H,4-5,7-12H2,1-3H3/t14?,15?,16-,18-,19-,20-,21+/m0/s1 |
| Standard InChI Key | SFXPZLCQRZASKK-BEJJEYDUSA-N |
| Isomeric SMILES | CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C |
| Canonical SMILES | CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Introduction
Chemical Identity and Nomenclature
3-Hydroxypregn-16-en-20-one belongs to the class of organic compounds known as 20-oxosteroids, which are steroid derivatives carrying a C=O group at the 20-position of the steroid skeleton . The compound is recognized by several synonyms in scientific literature:
The presence of multiple synonyms in the literature reflects the compound's significance across different research contexts and its specific structural characteristics that distinguish it from related steroid compounds.
Physical and Chemical Properties
3-Hydroxypregn-16-en-20-one possesses distinct physical and chemical properties that define its behavior in various environments. The following table summarizes its key properties:
These properties are crucial for understanding the compound's behavior in biological systems and for analytical procedures in laboratory settings.
Structural Characteristics
Molecular Structure
The molecular structure of 3-Hydroxypregn-16-en-20-one is characterized by a steroid nucleus with specific modifications. It contains a hydroxyl group at the 3-position (specifically in the β-orientation), a double bond between positions 16 and 17, and a ketone group at position 20 . The stereochemistry is an important aspect of its structure, with the compound having 7 defined stereocenters in an absolute configuration .
Structural Identifiers
Several structural identifiers help in precisely identifying this compound:
These structural identifiers provide a standardized way to represent the compound's structure, enabling consistent identification across different chemical databases and literature.
Biological Significance
3-Hydroxypregn-16-en-20-one exhibits significant biological activity, primarily in reproductive and endocrine contexts.
Receptor Interactions
The compound demonstrates a high affinity for progesterone receptors, potentially influencing reproductive functions and menstrual cycle regulation . This receptor-binding capability suggests a role in hormone signaling pathways that control reproductive processes.
Physiological Functions
The biological functions of 3-Hydroxypregn-16-en-20-one include:
-
Regulation of the endometrium, which is critical for reproductive health
-
Maintenance of pregnancy through its progesterone-like activities
-
Potential involvement in steroidogenesis pathways in the adrenal glands and gonads
Membrane Interactions
As a lipophilic compound, 3-Hydroxypregn-16-en-20-one can readily cross cell membranes, allowing it to reach intracellular targets and exert its biological effects on various tissues . This property is shared with other steroid hormones and is essential for their function as signaling molecules.
Relationship to Other Steroid Compounds
Understanding 3-Hydroxypregn-16-en-20-one requires examining its relationship to other steroid compounds, particularly pregnenolone and its derivatives.
Comparison with Pregnenolone
While 3-Hydroxypregn-16-en-20-one shares structural similarities with pregnenolone (pregn-5-en-3β-ol-20-one), it differs in the position of the double bond (16-17 position versus 5-6 position in pregnenolone) . Pregnenolone is a well-established precursor in the biosynthesis of most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids .
Relationship to Neurosteroids
Analytical Considerations
Detection Methods
The analysis and detection of 3-Hydroxypregn-16-en-20-one typically involve chromatographic techniques coupled with mass spectrometry. These methods allow for identification and quantification of the compound in various matrices.
Isotopically Labeled Analogs
Synthesis and Chemical Reactions
One potential approach involves the transformation of 17α-ethynyl-17β-hydroxy steroid derivatives. As described in patent literature, pregna-16-ene-3,20-dione steroid derivatives can be prepared by reacting 17α-ethynyl-17β-hydroxy steroid compounds with certain reagents under controlled conditions . While this describes the synthesis of related compounds, similar approaches might be applicable to 3-Hydroxypregn-16-en-20-one with appropriate modifications.
Comparison with Related Compounds
16α-Hydroxypregnenolone
16α-Hydroxypregnenolone differs from 3-Hydroxypregn-16-en-20-one in having a hydroxyl group at position 16 rather than a double bond between positions 16 and 17 . This structural difference likely results in different biological activities and physiochemical properties.
5α-Pregnane-3α,17α-diol-20-one
5α-Pregnane-3α,17α-diol-20-one (17α-hydroxyallopregnanolone) is an endogenous steroid that functions as a metabolite in the androgen backdoor pathway . While structurally related to 3-Hydroxypregn-16-en-20-one, it contains an additional hydroxyl group at position 17 and lacks the 16-17 double bond, resulting in different biochemical roles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume